molecular formula C24H21NO4 B066081 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid CAS No. 180181-93-5

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid

Cat. No. B066081
M. Wt: 387.4 g/mol
InChI Key: PTSLRPMRTOVHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Fmoc amino acids leverages the stability and orthogonal protection strategies offered by the Fmoc group. Fields and Noble (2009) highlighted that the use of Fmoc amino acids in SPPS has been refined over the years through the introduction of various solid supports, linkages, and side chain protecting groups, which have enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Molecular Structure Analysis

Bojarska et al. (2020) conducted a comprehensive study on the structural and supramolecular features of Fmoc amino acids. They synthesized a new Fmoc-protected amino acid and analyzed its structure through X-ray diffraction, revealing insights into the noncovalent interactions and supramolecular synthon patterns in the crystal structures of Fmoc amino acids (Bojarska et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of Fmoc amino acids is pivotal in peptide bond formation. Soley and Taylor (2019) demonstrated a mild and rapid method for introducing the 9-phenyl-9-fluorenyl protecting group into amino acids, highlighting the chemoselectivity and efficiency of this approach in peptide synthesis (Soley & Taylor, 2019).

Physical Properties Analysis

The physical properties of Fmoc amino acids, such as solubility and crystal structure, are critical for their application in SPPS. Mellor and Chan (1997) explored the synthesis of N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines and their condensation with solid supports, facilitating the synthesis of diverse N-substituted hydroxamic acids and demonstrating the versatility of Fmoc amino acids in designing structurally diverse peptides (Mellor & Chan, 1997).

Chemical Properties Analysis

The protection and deprotection of amino acids using the Fmoc group are essential aspects of their chemical properties. Gioeli and Chattopadhyaya (1982) showed that the Fmoc group could protect hydroxy-groups alongside acid- and base-labile protecting groups, which can be conveniently removed, demonstrating the Fmoc group's versatility in peptide synthesis (Gioeli & Chattopadhyaya, 1982).

Scientific Research Applications

Synthesis of Non-Proteinogenic Amino Acids

Fmoc-protected amino acids are instrumental in the synthesis of non-proteinogenic amino acids, which play a crucial role in medicinal chemistry and drug design. The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, utilizes Fmoc-protected intermediates to achieve good overall yields. This approach underscores the versatility of Fmoc-protected amino acids in synthesizing complex molecules for research purposes (Adamczyk & Reddy, 2001).

Biomaterials and Hydrogelators

Fmoc-protected amino acids have found extensive applications in the design and development of novel hydrogelators and biomaterials. These materials are pivotal in various biomedical applications, including drug delivery systems, tissue engineering, and regenerative medicine. The structural and supramolecular characteristics of Fmoc-amino acids are essential for recognizing their properties as effective hydrogelators or components of biomaterials, highlighting their significant role in advancing biomedical research and applications (Bojarska et al., 2020).

Solid Phase Peptide Synthesis

Fmoc chemistry is a cornerstone of solid-phase peptide synthesis (SPPS), a method extensively used for synthesizing peptides and proteins. This technique allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc protecting groups ensuring the selectivity of the reaction. The method's orthogonal nature enables the synthesis of a wide range of peptides and small proteins, illustrating the indispensable role of Fmoc-protected amino acids in modern bioorganic chemistry (Fields & Noble, 2009).

Fabrication of Functional Materials

The inherent properties of Fmoc-modified amino acids and short peptides, such as self-assembly and bioactivity, make them ideal building blocks for creating functional materials. These materials find applications in various fields, including biotechnology, nanotechnology, and materials science. The review of their self-organization and applications emphasizes the broad potential of these bio-inspired molecules in developing new materials with unique properties and functions (Tao et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLRPMRTOVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid

CAS RN

180181-93-5
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.